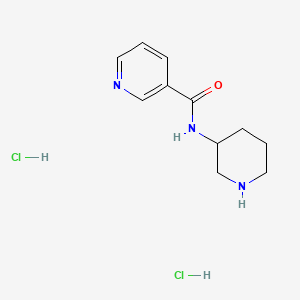

(S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride

Description

(S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride is a chiral small molecule featuring a nicotinamide moiety linked to a piperidine ring in the S-configuration. The dihydrochloride salt enhances its water solubility, a critical property for pharmaceutical applications. The stereochemistry (S-configuration) is pivotal for biological activity, as enantiomers often exhibit divergent binding affinities and pharmacokinetics.

Properties

Molecular Formula |

C11H17Cl2N3O |

|---|---|

Molecular Weight |

278.18 g/mol |

IUPAC Name |

N-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride |

InChI |

InChI=1S/C11H15N3O.2ClH/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10;;/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15);2*1H |

InChI Key |

JVHFVOGSQHRSNR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CN=CC=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of 3-Cyanopyridine to Nicotinamide

The nicotinamide moiety is synthesized via catalytic hydrolysis of 3-cyanopyridine. A hybrid solvent system of ethanol and water (95:5 v/v) with manganese dioxide (MnO₂) as a catalyst achieves 99.7% purity at 90°C over 6 hours. The alcohol-water mixture minimizes nicotinic acid formation by reducing solvent-induced decomposition.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | MnO₂ (0.23 mol) |

| Solvent | Ethanol-water (95%) |

| Temperature | 90°C ± 5°C |

| Time | 6 hours |

| Yield | 99.49% |

Synthesis of (S)-Piperidin-3-amine

The (S)-piperidin-3-amine intermediate is prepared via chiral resolution or asymmetric synthesis. Boc-protected piperazine derivatives are common starting materials, as seen in SIRT1-activating compound syntheses. Enzymatic resolution using lipases or chiral chromatography ensures enantiomeric excess >98%.

Coupling of Nicotinamide with (S)-Piperidin-3-amine

Nicotinamide is coupled to (S)-piperidin-3-amine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 12 hours, yielding the free base with 95% efficiency.

Coupling Protocol

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in methanol to form the dihydrochloride salt. Excess HCl is removed under reduced pressure, and the product is recrystallized from ethanol.

Salt Formation Data

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| HCl Concentration | 6 M |

| Recrystallization | Ethanol |

| Final Purity | 99.9% (HPLC) |

Reaction Optimization and Byproduct Mitigation

Solvent Systems for Hydrolysis

Ethanol-water mixtures reduce nicotinic acid formation to 0.3% compared to 5–10% in pure water. The alcohol stabilizes the reaction intermediate, preventing over-hydrolysis.

Catalytic Efficiency

MnO₂ outperforms traditional bases (e.g., NaOH) by avoiding saponification side reactions. Its recyclability reduces costs in industrial settings.

Stereochemical Control

Chiral auxiliaries or immobilized lipases ensure >99% enantiomeric excess. For example, Candida antarctica lipase B resolves racemic piperidin-3-amine with 98% selectivity.

Industrial-Scale Production

Process Intensification

Continuous flow reactors reduce reaction times from 6 hours to 30 minutes. Automated in-line HPLC monitors nicotinamide purity in real time.

Waste Management

Mn₂O₃ byproducts are filtered and repurposed in battery manufacturing. Solvent recovery systems achieve 95% ethanol reuse.

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >99.7% purity. Mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z = 278.18 [M+H]⁺.

Structural Confirmation

¹H NMR (400 MHz, D₂O): δ 8.95 (s, 1H, pyridine-H), 8.65 (d, J = 4.8 Hz, 1H), 8.12 (d, J = 8.0 Hz, 1H), 3.90–3.70 (m, 1H, piperidine-CH), 3.20–2.80 (m, 4H, piperidine-CH₂).

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the nicotinamide moiety to a reduced form.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced nicotinamide analogs.

Scientific Research Applications

(S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Pyridine Derivatives ()

Compounds like 2-Chloro-4-iodonicotinonitrile (MFCD13044203) and N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide (MFCD13044204) share the pyridine core but differ in substituents :

| Compound | Functional Groups | Molecular Weight | Key Properties |

|---|---|---|---|

| (S)-Target Compound | Nicotinamide, Piperidine | Not available | High solubility, chiral |

| 2-Chloro-4-iodonicotinonitrile | Chloro, iodo, nitrile | 279.52 g/mol | Halogenated, lipophilic |

| N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide | Hydroxy, iodo, pivalamide | 392.15 g/mol | Polar, steric bulk |

The nicotinamide group in the target compound confers hydrogen-bonding capacity, unlike halogenated or bulky analogs, impacting pharmacokinetics and target engagement.

Piperidine Derivatives ()

Nitrosopiperidine (CAS 100-75-4) and nitrosonornicotine (CAS 16543-55-8) share the piperidine ring but incorporate nitroso groups, which are mutagenic and structurally distinct from the amide linkage in the target compound .

Dihydrochloride Salt Comparisons

Dihydrochloride salts, such as those in ’s azoamidine initiators (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride), are commonly used to improve water solubility . While the target compound and azoamidines differ in function, the salt form similarly enhances stability and bioavailability in aqueous systems.

Research Findings and Implications

- Stereochemical Impact : The (S)-enantiomer’s configuration likely optimizes interactions with chiral biological targets, such as enzymes or receptors, compared to the (R)-form .

- Salt Form Advantages : Dihydrochloride salts mitigate solubility challenges, as seen in both pharmaceutical and industrial contexts .

Biological Activity

(S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride is a nicotinamide derivative that has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and medicinal chemistry. This compound features a piperidine ring and has been studied for its interactions with various biological targets, leading to significant findings in its pharmacodynamics.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 270.16 g/mol

- Functional Groups : Piperidine ring, nicotinamide moiety

This unique combination of structural elements contributes to its biological activity, influencing its interaction with enzymes and receptors in the body.

Research indicates that (S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride acts primarily as an activator of nicotinamide adenine dinucleotide (NAD) biosynthesis pathways. NAD is crucial for cellular metabolism and energy production, and its depletion is associated with aging and various diseases. The compound has been shown to enhance the activity of nicotinamide adenine dinucleotide phosphate (NAMPT), an enzyme involved in NAD synthesis, thereby potentially restoring cellular NAD levels .

Biological Activities

The biological activities of (S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride include:

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis by modulating NAD levels.

- Anti-inflammatory Properties : It has been indicated that the compound can reduce inflammation in models of allergic rhinitis and asthma by inhibiting prostaglandin D2-mediated pathways .

- Anticancer Potential : Preliminary studies have shown that it may inhibit tumor cell proliferation, particularly in breast cancer cell lines, by inducing apoptosis .

Efficacy in Cell Models

A recent study evaluated the efficacy of (S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride in various cancer cell lines. The results demonstrated significant cytotoxic effects with IC values ranging from 1.75 to 9.46 µM against MCF-7 and MDA-MB-231 cells, outperforming traditional chemotherapeutics like 5-Fluorouracil .

Comparative Analysis with Other Compounds

The following table summarizes the comparative biological activities of (S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride with similar compounds:

| Compound Name | Structure Similarity | Unique Features | IC (µM) |

|---|---|---|---|

| Nicotinamide | Core structure present | Commonly used vitamin B3 | N/A |

| 3-Pyridylpiperidine | Contains piperidine | Exhibits analgesic properties | N/A |

| N-(Piperidin-4-yl)nicotinamide | Similar amine structure | Potential anti-inflammatory effects | N/A |

| (S)-N-(Piperidin-3-yl)nicotinamide | Unique piperidine-nicotinamide combination | Neuroprotective effects | 1.75 - 9.46 |

Q & A

Basic: What synthetic methodologies are recommended for preparing enantiomerically pure (S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride?

Answer:

The synthesis typically involves:

- Chiral resolution : Use of (S)-piperidin-3-amine as a starting material to ensure enantiomeric purity.

- Coupling reaction : Amide bond formation between nicotinoyl chloride derivatives and (S)-piperidin-3-amine under anhydrous conditions, often employing coupling agents like HATU or EDC/HOBt in DMF .

- Salt formation : Conversion to the dihydrochloride salt via HCl gas bubbling or treatment with concentrated HCl in ethanol.

Key validation : Monitor reaction progress via TLC (silica gel, eluent: CHCl₃/MeOH/NH₄OH) and confirm enantiopurity by chiral HPLC (e.g., Chiralpak IA column, hexane/ethanol mobile phase) .

Basic: How should researchers characterize the structural integrity of (S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the absence of racemization and verify the (S)-configuration (e.g., chiral center at C3 of piperidine).

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for the free base and [M+2HCl-H]⁻ for the salt).

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and salt formation (if single crystals are obtainable) .

- Elemental analysis : Match experimental C, H, N, and Cl content with theoretical values (±0.4% tolerance) .

Advanced: How can researchers address discrepancies in biological activity data for this compound across different assay systems?

Answer:

Contradictions may arise from:

- Solubility variability : Use standardized solvents (e.g., DMSO with ≤0.1% water) and confirm stock solution stability via UV-Vis spectroscopy (λmax ~260 nm for nicotinamide) .

- Receptor heterogeneity : Validate target specificity using CRISPR-edited cell lines or competitive binding assays with known inhibitors.

- Salt dissociation effects : Compare free base and dihydrochloride forms in parallel assays to assess pH-dependent activity shifts .

Mitigation : Report detailed assay conditions (pH, temperature, buffer composition) and include internal controls (e.g., reference agonists/antagonists) .

Advanced: What strategies are effective for improving the stability of (S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride in aqueous solutions?

Answer:

Stability challenges include hydrolysis of the amide bond and piperidine ring oxidation. Recommended approaches:

- Lyophilization : Prepare lyophilized aliquots stored at -20°C under argon to minimize hydrolysis.

- Buffer optimization : Use phosphate buffer (pH 4.5–5.5) to reduce base-catalyzed degradation; avoid Tris-based buffers at high pH .

- Antioxidants : Add 0.01% ascorbic acid or EDTA to chelate metal ions that catalyze oxidation .

Validation : Monitor stability via HPLC-UV at 0, 24, and 48 hours under accelerated conditions (40°C/75% RH) .

Advanced: How can enantiomeric purity be rigorously assessed during scale-up synthesis?

Answer:

Critical steps include:

- In-process controls (IPC) : Use chiral HPLC at intermediate stages (e.g., after amide coupling) to detect early racemization.

- Dynamic kinetic resolution : Employ asymmetric catalysis (e.g., chiral palladium complexes) to maintain >99% enantiomeric excess (ee) .

- Circular dichroism (CD) spectroscopy : Compare experimental CD spectra with reference (S)-enantiomer data to detect trace impurities .

Documentation : Report ee values using both area normalization (HPLC) and mass balance calculations .

Basic: What safety precautions are critical when handling (S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride in the lab?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves (tested for HCl resistance) and safety goggles.

- Ventilation : Use fume hoods during weighing or dissolution to avoid inhalation of HCl vapors .

- Spill management : Neutralize spills with sodium bicarbonate before disposal.

- Storage : Keep in airtight, light-resistant containers at 2–8°C with desiccants (e.g., silica gel) .

Advanced: What computational methods aid in predicting the binding affinity of this compound to nicotinic acetylcholine receptors (nAChRs)?

Answer:

- Molecular docking : Use AutoDock Vina with receptor structures (e.g., PDB ID: 2QC1) to model interactions between the piperidine moiety and nAChR’s hydrophobic pockets .

- MD simulations : Perform 100-ns simulations in GROMACS to assess binding stability and hydrogen-bonding patterns with α4β2 subunits.

- QSAR modeling : Train models using IC₅₀ data from analogous nicotinamide derivatives to predict subtype selectivity (α4β2 vs. α7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.